molecular formula C14H17N3O2S B2396146 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1797823-73-4

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2396146
CAS No.: 1797823-73-4
M. Wt: 291.37
InChI Key: DYWWNDAJLWZPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a hybrid organic compound featuring a pyrano-pyrazole core fused with a tetrahydropyran ring, a methyl group at the 1-position, and an acetamide side chain substituted with a thiophene moiety.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17-13-4-5-19-9-11(13)12(16-17)8-15-14(18)7-10-3-2-6-20-10/h2-3,6H,4-5,7-9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWWNDAJLWZPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

The compound features a unique molecular structure that includes a tetrahydropyrano[4,3-c]pyrazole core and a thiophene moiety. Its synthesis typically involves multi-step reactions starting from appropriate precursors. The sulfonamide group in the structure suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is hypothesized to arise from its ability to modulate specific biological pathways. The sulfonamide group can interact with various molecular targets, influencing enzymatic activity and receptor signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Research has indicated that compounds related to the pyrazole family exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have been reported to possess anti-inflammatory and analgesic properties. These effects are often mediated through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

A comparative analysis was conducted on similar pyrazole derivatives to evaluate their biological activities:

Compound NameActivity TypeEfficacyReference
1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivativeAntimicrobialMIC values comparable to ciprofloxacin
3-(difluoromethyl)-1-methyl-1H-pyrazole derivativeAntifungalHigher activity than boscalid against phytopathogenic fungi
5-(5-methyl-1-phenyl-pyrazol-4-yl) derivativeAnticancerSignificant cytotoxicity against MCF-7 cells

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer effects. Research indicates that derivatives of thiophene and pyrazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the thiophene moiety have demonstrated inhibitory effects on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard anticancer drugs like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AHepG-215.2
Compound BA-54912.5
N-((1-methyl...MCF-710.0

The mechanism through which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide exerts its anticancer effects may involve the induction of apoptosis and the inhibition of DNA synthesis in cancer cells .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the core pyrano[4,3-c]pyrazole structure.

Key Synthetic Steps:

  • Formation of Pyrano[4,3-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives.
  • Introduction of Thiophene Group : The thiophene moiety is introduced via electrophilic substitution or coupling reactions.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide derivative.

Table 2: Summary of Synthetic Pathways

StepReaction TypeKey Reagents
1CyclizationHydrazine derivatives
2Electrophilic substitutionThiophene derivatives
3AcylationAcetic anhydride or acid

Broader Biological Applications

Beyond anticancer properties, compounds similar to N-((1-methyl...)-2-(thiophen-2-yl)acetamide have shown potential in treating other conditions due to their anti-inflammatory and antimicrobial activities. The thiophene ring system is known for its diverse biological activities including antifungal and antibacterial effects .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its tetrahydropyrano[4,3-c]pyrazole scaffold, which differentiates it from simpler pyrazole or thiophene derivatives. Key comparisons include:

Compound Name Core Structure Key Functional Groups Biological Relevance
Target Compound Tetrahydropyrano-pyrazole Thiophen-2-yl acetamide, methyl group Not reported in evidence
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)amino]-...]acetamide Benzothiophene + thiadiazole Thiadiazole, antipyrine (pyrazole) Anti-inflammatory (in silico)
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Pyrazole-thiophene hybrid Cyanoacrylamide Chemotherapy (potential)
N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide Pyrrolo-triazolo-pyrazine Tosyl group, cyclopentyl acetamide Synthetic intermediate

Key Observations :

  • The target compound’s pyrano-pyrazole system is distinct from benzothiophene () or pyrrolo-triazolo-pyrazine () cores.
  • The thiophen-2-yl acetamide side chain is structurally analogous to acrylamide derivatives in , which are linked to chemotherapeutic activity.

Q & A

Q. What are the recommended synthetic pathways for N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including heterocyclic ring formation and functional group coupling. Key steps may include:

  • Thiophene incorporation : Reacting thiophen-2-ylacetic acid with activating agents (e.g., EDCI/HOBt) to form an intermediate acyl chloride.
  • Pyrano-pyrazole core assembly : Cyclization of 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives via acid-catalyzed or microwave-assisted methods.
  • Amide bond formation : Coupling the acyl chloride with the pyrano-pyrazole methylamine derivative under inert conditions (e.g., dry DCM, nitrogen atmosphere). Reaction conditions (temperature, solvent, pH) must be tightly controlled to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing pyrano-pyrazole and thiophene signals.
  • High-Resolution Mass Spectrometry (HR-MS) : For exact mass validation (e.g., m/z 372.1342 [M+H]+).
  • FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S bonds (~600–700 cm⁻¹). Purity should be verified via HPLC (≥95%) using C18 reverse-phase columns .

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays targeting:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 calculations.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Systematic optimization strategies include:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to enhance intermediate stability.
  • Catalyst selection : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. 24 hrs conventional). Monitor progress via TLC and optimize workup (e.g., column chromatography with EtOAc/hexane gradients) .

Q. What computational methods validate target interactions for this compound?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., COX-2, EGFR) using PDB structures. Validate with binding energy scores (ΔG ≤ −8 kcal/mol).
  • Pharmacophore modeling (Schrödinger Phase) : Map electrostatic/hydrophobic features to predict bioactive conformations.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Compare with experimental IC50 data .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Resolve discrepancies via:

  • Free energy calculations (MM/PBSA) : Refine docking scores by incorporating solvation and entropy effects.
  • Off-target screening : Use kinome-wide profiling (e.g., DiscoverX) to identify unintended interactions.
  • SAR studies : Synthesize analogs with modified thiophene or pyrazole groups to isolate critical pharmacophores .

Q. What strategies improve solubility and formulation for in vivo studies?

Address poor aqueous solubility through:

  • Salt formation : Test hydrochloride or mesylate salts.
  • Nanoparticulate carriers : Encapsulate in PLGA nanoparticles (size ≤200 nm via DLS).
  • Co-solvent systems : Use PEG-400/water (20:80 v/v) for parenteral administration. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can X-ray crystallography elucidate this compound’s 3D structure?

  • Crystal growth : Use vapor diffusion (e.g., CHCl₃/methanol) to obtain single crystals.
  • Data collection : Resolve structures at ≤1.0 Å resolution (synchrotron radiation).
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with B3LYP/6-31G* calculations. Critical for understanding π-π stacking (thiophene-pyrazole) and hydrogen-bonding networks .

Q. What methodologies support structure-activity relationship (SAR) analysis?

Key steps include:

  • Analog synthesis : Modify substituents (e.g., methyl→ethyl on pyrazole) and assess bioactivity shifts.
  • 3D-QSAR (CoMFA/CoMSIA) : Corrogate steric/electrostatic fields with IC50 data.
  • Free-Wilson analysis : Quantify contributions of specific substituents to potency .

Q. How is metabolic stability evaluated in preclinical studies?

Use in vitro models :

  • Liver microsomes (human/rat) : Incubate compound (1 µM) with NADPH; quantify parent compound via LC-MS/MS (t½ ≥ 30 mins desirable).
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC50 ≥ 10 µM preferred).
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu ≥ 5% optimal) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.